molecular formula C20H21NO4 B2731182 N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034563-83-0

N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2731182
CAS No.: 2034563-83-0
M. Wt: 339.391
InChI Key: KNPJNZUQQKWWQL-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bifuran moiety, an isopropyl-substituted phenoxy group, and an acetamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

    Formation of the bifuran moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.

    Introduction of the isopropylphenoxy group: This step involves the reaction of 4-isopropylphenol with an appropriate acylating agent to form the phenoxy group.

    Formation of the acetamide group: The final step involves the reaction of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological receptors or enzymes, while the phenoxy group may enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methylphenoxy)acetamide
  • N-([2,2’-bifuran]-5-ylmethyl)-2-(4-tert-butylphenoxy)acetamide
  • N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-14(2)15-5-7-16(8-6-15)24-13-20(22)21-12-17-9-10-19(25-17)18-4-3-11-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPJNZUQQKWWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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